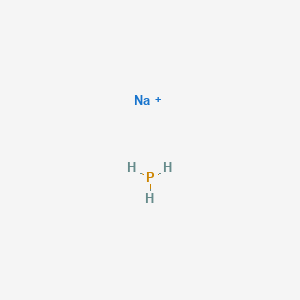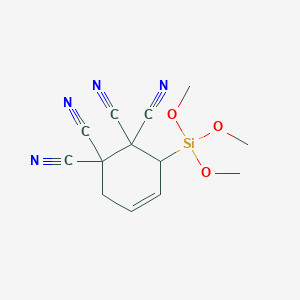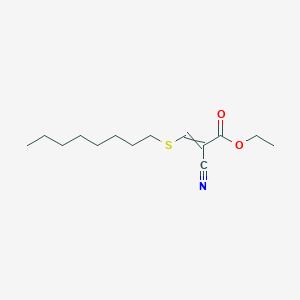
1-(Benzotriazol-1-yl)-3-chloropropan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Benzotriazol-1-yl)-3-chloropropan-2-ol is a chemical compound that features a benzotriazole moiety attached to a chloropropanol backbone. Benzotriazole derivatives are known for their versatility in synthetic chemistry due to their unique electronic properties, which include excellent leaving group ability, electron-donating or electron-withdrawing character, and stabilization of negative charges and radicals .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Benzotriazol-1-yl)-3-chloropropan-2-ol can be synthesized through the reaction of benzotriazole with 3-chloropropanol under appropriate conditions. The reaction typically involves the use of a base such as sodium hydroxide to deprotonate the benzotriazole, facilitating its nucleophilic attack on the chloropropanol . The reaction is usually carried out in a solvent like dimethyl sulfoxide (DMSO) at elevated temperatures to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions: 1-(Benzotriazol-1-yl)-3-chloropropan-2-ol undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The hydroxyl group can be oxidized to a carbonyl group or reduced to a methylene group.
Elimination: Under certain conditions, the compound can undergo elimination reactions to form alkenes.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide in polar aprotic solvents.
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed:
Nucleophilic Substitution: Formation of substituted benzotriazole derivatives.
Oxidation: Formation of 1-(benzotriazol-1-yl)-3-chloropropan-2-one.
Reduction: Formation of 1-(benzotriazol-1-yl)-3-chloropropane.
Scientific Research Applications
1-(Benzotriazol-1-yl)-3-chloropropan-2-ol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(benzotriazol-1-yl)-3-chloropropan-2-ol involves its ability to act as a proton activator, stabilizing anions and facilitating reactions with electrophiles . The benzotriazole moiety can donate electrons to stabilize cations formed by the loss of other leaving groups, enhancing the compound’s reactivity . This unique property allows it to participate in a variety of chemical transformations, making it a valuable synthetic auxiliary .
Comparison with Similar Compounds
- 1-(Benzotriazol-1-yl)-3-chloropropane
- 1-(Benzotriazol-1-yl)-3-chloropropan-2-one
- 1-(Benzotriazol-1-yl)-2-chloropropane
Comparison: 1-(Benzotriazol-1-yl)-3-chloropropan-2-ol is unique due to the presence of both a hydroxyl group and a chlorine atom on the propanol backbone. This dual functionality allows it to undergo a wider range of chemical reactions compared to its analogs, which may only have one reactive site . Additionally, the hydroxyl group provides opportunities for further functionalization, enhancing its utility in synthetic chemistry .
Properties
CAS No. |
91438-21-0 |
|---|---|
Molecular Formula |
C9H10ClN3O |
Molecular Weight |
211.65 g/mol |
IUPAC Name |
1-(benzotriazol-1-yl)-3-chloropropan-2-ol |
InChI |
InChI=1S/C9H10ClN3O/c10-5-7(14)6-13-9-4-2-1-3-8(9)11-12-13/h1-4,7,14H,5-6H2 |
InChI Key |
ALBJRZKCWBECMB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=NN2CC(CCl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![2-(4-methoxyphenyl)-3H-imidazo[4,5-f]quinoxaline](/img/structure/B14350000.png)


![N-[1-Chloro-2,2-bis(phenylsulfanyl)ethenyl]-N-methylaniline](/img/structure/B14350015.png)


![[1-(Benzenesulfonyl)-1-bromoethyl]benzene](/img/structure/B14350024.png)
![3,3'-[Ethane-1,2-diylbis(oxy)]di(naphthalene-2-carboxylic acid)](/img/structure/B14350027.png)

